molecular formula C22H22N4O4 B10988920 N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide

Cat. No.: B10988920
M. Wt: 406.4 g/mol
InChI Key: LCKKCONVOJYYAT-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a fascinating compound with a complex structure. Let’s break it down:

    Molecular Formula: CHNOCl

    Synthetic Routes: It can be synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloroacetamide derivatives.

    Characterization: The compound’s structure is confirmed using techniques like FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis.

Preparation Methods

The synthetic route involves the condensation of 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives. The reaction conditions and industrial production methods need further exploration.

Chemical Reactions Analysis

This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in shaping its behavior. Major products formed from these reactions remain an area of interest.

Scientific Research Applications

N-(1H-indol-6-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide finds applications in diverse fields:

    Chemistry: As a building block for novel compounds.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Potential therapeutic applications.

    Industry: Utilized in drug development and materials science.

Mechanism of Action

The compound’s mechanism of action involves molecular targets and pathways. Further research is needed to elucidate its effects fully.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H22N4O4/c1-30-17-6-2-14(3-7-17)9-11-26-21(28)19(25-22(26)29)13-20(27)24-16-5-4-15-8-10-23-18(15)12-16/h2-8,10,12,19,23H,9,11,13H2,1H3,(H,24,27)(H,25,29)

InChI Key

LCKKCONVOJYYAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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